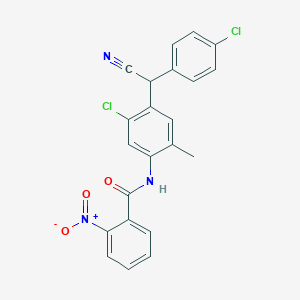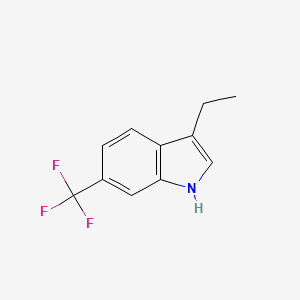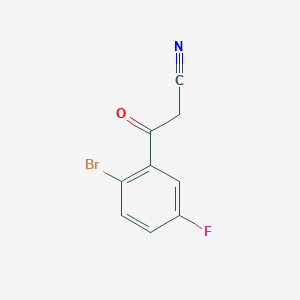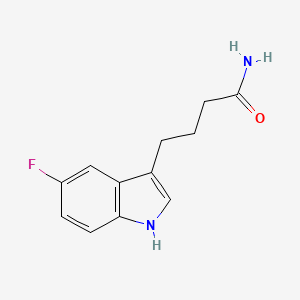
4-(5-fluoro-1H-indol-3-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluoro-1H-indol-3-yl)butanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is recognized for its role as a myeloperoxidase inhibitor, which makes it significant in various biochemical and pharmacological studies .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring . The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor. The butanamide group is then attached through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include the same fundamental steps as the laboratory synthesis but optimized for scalability and efficiency. Catalysts and automated systems are often employed to enhance reaction rates and reduce production costs.
化学反応の分析
Types of Reactions
4-(5-fluoro-1H-indol-3-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Electrophilic reagents like bromine (Br2) in acetic acid.
Major Products
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
科学的研究の応用
4-(5-fluoro-1H-indol-3-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic applications in treating diseases involving oxidative stress and inflammation.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects primarily by inhibiting the enzyme myeloperoxidase. Myeloperoxidase is involved in the production of reactive oxygen species (ROS) during the immune response. 4-(5-fluoro-1H-indol-3-yl)butanamide binds to the active site of myeloperoxidase, preventing the enzyme from catalyzing the formation of hypochlorous acid from hydrogen peroxide and chloride ions . This inhibition reduces oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
4-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Known for its antiviral activity.
N-hydroxy-4-(1H-indol-3-yl)butanamide: Exhibits potent histone deacetylase inhibitory activities.
Uniqueness
4-(5-fluoro-1H-indol-3-yl)butanamide is unique due to its specific inhibition of myeloperoxidase, which is not commonly observed in other indole derivatives. This specificity makes it a valuable tool in studying oxidative stress and inflammatory pathways.
特性
分子式 |
C12H13FN2O |
|---|---|
分子量 |
220.24 g/mol |
IUPAC名 |
4-(5-fluoro-1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C12H13FN2O/c13-9-4-5-11-10(6-9)8(7-15-11)2-1-3-12(14)16/h4-7,15H,1-3H2,(H2,14,16) |
InChIキー |
JJHSQHURQRBAQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)
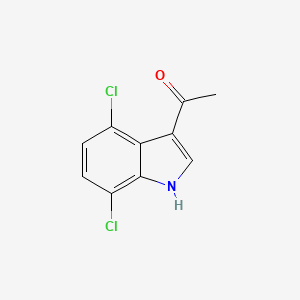
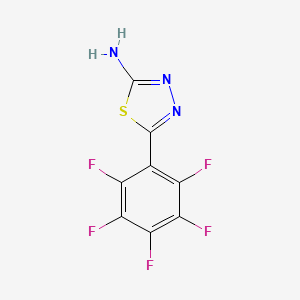
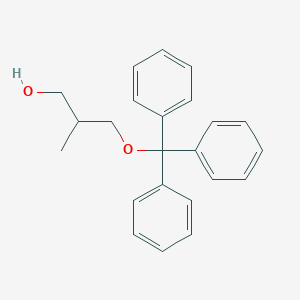
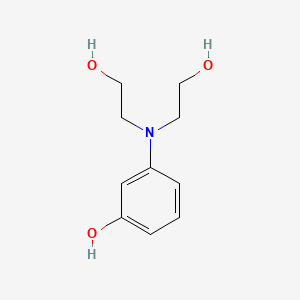
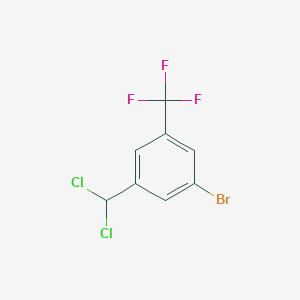
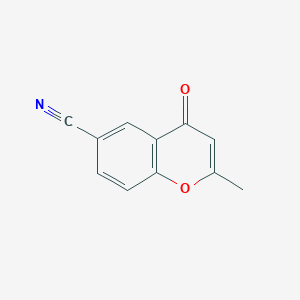
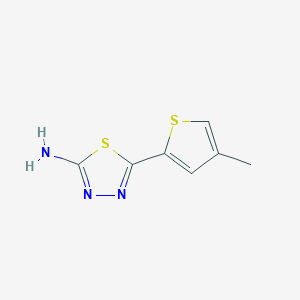
![4-[4-(1-Boc-4-piperidyl)-1-piperazinyl]benzoic Acid](/img/structure/B13695872.png)
![4-[Bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13695875.png)
